molecular formula C4H11Br2N B7934471 4-Bromobutylazanium;bromide

4-Bromobutylazanium;bromide

Cat. No.: B7934471
M. Wt: 232.94 g/mol
InChI Key: PZKCNXZSEAHUGH-UHFFFAOYSA-N
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Description

4-Bromobutylazanium bromide is a quaternary ammonium salt characterized by a butyl chain substituted with a bromine atom at the terminal position and a positively charged ammonium group. Quaternary ammonium bromides are widely used in organic synthesis, ionic liquids, and pharmaceuticals due to their ionic nature and solubility profiles .

Properties

IUPAC Name

4-bromobutylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCNXZSEAHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)C[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24566-81-2
Record name 1-Butanamine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24566-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobutylazanium;bromide can be synthesized through the quaternization of butylamine with bromobutane. The reaction typically involves the nucleophilic substitution of butylamine with bromobutane in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Bromobutylazanium;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

4-Bromobutylazanium;bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of surfactants, phase-transfer catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromobutylazanium;bromide involves its ability to act as a strong electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, leading to the formation of various substitution and elimination products. The quaternary ammonium group also imparts unique properties, such as increased solubility in water and the ability to interact with biological membranes.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 4-Bromobutylazanium bromide with three structurally related bromides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
4-Bromobutylazanium bromide* C₄H₉BrN⁺·Br⁻ ~257.94 (estimated) Quaternary ammonium with bromobutyl chain Ionic liquids, synthesis intermediates
4-Bromobenzyl bromide C₇H₆Br₂ 249.93 Dibrominated toluene derivative Alkylating agent, organic synthesis
1-Butyl-1-methylpiperidinium bromide C₁₀H₂₀BrN 234.18 Piperidinium ring with alkyl substituents Ionic liquid electrolytes
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide C₁₂H₁₃N₂S⁺·Br⁻ 313.22 Naphthyl group with isothiouronium moiety Crystal engineering, supramolecular chemistry
Key Observations:
  • Molecular Weight : The bromobutyl chain in 4-Bromobutylazanium bromide likely contributes to a higher molecular weight (~257.94 g/mol) compared to simpler quaternary salts like 1-butyl-1-methylpiperidinium bromide (234.18 g/mol) .
  • Bromine Substitution : Unlike 4-Bromobenzyl bromide (two bromine atoms on a benzyl group) , 4-Bromobutylazanium bromide features a single bromine on an aliphatic chain, reducing its reactivity as an alkylating agent.
  • Ionic Interactions : Similar to isothiouronium bromides , 4-Bromobutylazanium bromide may stabilize its crystal lattice through ionic interactions, though it lacks the sulfur-mediated hydrogen bonds seen in isothiouronium derivatives.

Functional and Application Differences

  • 4-Bromobenzyl Bromide : Primarily used as an alkylating agent in organic synthesis due to its reactive benzyl bromide groups . In contrast, 4-Bromobutylazanium bromide’s quaternary ammonium structure suggests utility in ionic liquids or phase-transfer catalysis.
  • Piperidinium Bromides : These compounds (e.g., 1-butyl-1-methylpiperidinium bromide) are employed in electrochemical applications due to their low viscosity and high ionic conductivity . 4-Bromobutylazanium bromide may share these traits but could exhibit altered solubility due to its bromobutyl chain.
  • Isothiouronium Bromides : Their crystal structures are stabilized by charge-assisted N–H···Br hydrogen bonds , whereas 4-Bromobutylazanium bromide likely relies on weaker ionic and van der Waals interactions.

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